3-Cyclopropoxy-4-iodo-2-isopropylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-4-iodo-2-isopropylpyridine: is a heterocyclic organic compound with the molecular formula C11H14INO . This compound is characterized by the presence of a pyridine ring substituted with a cyclopropoxy group at the third position, an iodine atom at the fourth position, and an isopropyl group at the second position. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Cyclopropoxy-4-iodo-2-isopropylpyridine typically involves the following steps:
Halogenation of Pyridine: The initial step involves the halogenation of pyridine to introduce an iodine atom at the desired position.
Introduction of Cyclopropoxy Group: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The iodine atom in 3-Cyclopropoxy-4-iodo-2-isopropylpyridine can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of cyclopropanone derivatives.
Reduction Reactions: The pyridine ring can be reduced under suitable conditions to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azido, thio, or alkoxy derivatives of the original compound.
Oxidation Products: Cyclopropanone derivatives are the major products of oxidation reactions.
Reduction Products: Piperidine derivatives are formed upon reduction of the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry:
3-Cyclopropoxy-4-iodo-2-isopropylpyridine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique substituents make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals .
Biology:
In biological research, this compound is used to study the effects of halogenated pyridine derivatives on various biological systems. It serves as a model compound to investigate the interactions of halogenated heterocycles with enzymes and receptors .
Medicine:
Its unique structure allows for the exploration of new pharmacophores and the development of drugs with improved efficacy and selectivity .
Industry:
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in the production of advanced materials and chemical intermediates .
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-4-iodo-2-isopropylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the cyclopropoxy group play crucial roles in these interactions, influencing the binding affinity and specificity of the compound .
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
3-Iodopyridine: Similar in structure but lacks the cyclopropoxy and isopropyl groups.
4-Iodopyridine: Similar in structure but lacks the cyclopropoxy and isopropyl groups.
2-Iodopyridine: Similar in structure but lacks the cyclopropoxy and isopropyl groups.
Uniqueness:
3-Cyclopropoxy-4-iodo-2-isopropylpyridine is unique due to the presence of the cyclopropoxy and isopropyl groups, which impart distinct chemical and physical properties. These substituents enhance the compound’s reactivity and make it a valuable intermediate in various synthetic applications .
Eigenschaften
Molekularformel |
C11H14INO |
---|---|
Molekulargewicht |
303.14 g/mol |
IUPAC-Name |
3-cyclopropyloxy-4-iodo-2-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14INO/c1-7(2)10-11(14-8-3-4-8)9(12)5-6-13-10/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
CSBHIPIWDVTLGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC=CC(=C1OC2CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.